molecular formula C23H25N3O3 B2445640 Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2309348-00-1

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2445640
CAS No.: 2309348-00-1
M. Wt: 391.471
InChI Key: JKNGXYYUSSFJKF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzofurans. This class is known for its diverse biological activities, ranging from antimicrobial to anti-inflammatory properties.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-23(21-13-18-6-2-4-8-20(18)29-21)26-11-9-16(10-12-26)15-28-22-14-17-5-1-3-7-19(17)24-25-22/h2,4,6,8,13-14,16H,1,3,5,7,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNGXYYUSSFJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzofuran-2-Carbonyl Intermediate

The benzofuran core is synthesized via Perkin cyclization or McMurry coupling . Starting with o-hydroxyacetophenone, acylation with chloroacetone under basic conditions yields 2-acetylbenzofuran, which is subsequently reduced to 2-ethylbenzofuran via Wolff-Kishner reduction. Oxidation of the ethyl group to a carboxylic acid followed by conversion to the acid chloride (using thionyl chloride) provides benzofuran-2-carbonyl chloride (Figure 1).

Reaction Conditions :

  • Acylation : o-Hydroxyacetophenone, 1-chloroacetone, K₂CO₃, reflux, 12 h (yield: 68%).
  • Reduction : Hydrazine hydrate, NaOH, ethylene glycol, 180°C (yield: 82%).
  • Oxidation : KMnO₄, H₂SO₄, 80°C (yield: 75%).

Preparation of 4-(Hydroxymethyl)piperidine

4-Piperidinemethanol is synthesized from piperidine-4-carboxylic acid through LiAlH₄ reduction . The carboxylic acid is first esterified (MeOH, H₂SO₄), followed by reduction to the primary alcohol (LiAlH₄, THF, 0°C). Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether ensures stability during subsequent reactions (TBSCl, imidazole, DMF).

Characterization Data :

  • 1H NMR (CDCl₃) : δ 3.60 (t, 2H, CH₂OH), 2.75–2.85 (m, 4H, piperidine-H), 1.45–1.60 (m, 2H, piperidine-H).

Synthesis of 3-Hydroxy-5,6,7,8-Tetrahydrocinnoline

The tetrahydrocinnoline ring is constructed via CuCl-catalyzed cyclization of cyclohexenone derivatives with arylhydrazines. Cyclohexenone reacts with 3-nitrophenylhydrazine in ethanol under reflux, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to a hydroxyl group (Figure 2).

Optimized Conditions :

  • Cyclization : Cyclohexenone (1 mmol), 3-nitrophenylhydrazine (1 mmol), [HDPH]Cl–CuCl (0.3 mmol), EtOH, reflux, 2 h (yield: 78%).
  • Reduction : 10% Pd/C, H₂ (1 atm), EtOAc, rt, 4 h (yield: 85%).

Coupling of Benzofuran Carbonyl with Piperidine

The benzofuran-2-carbonyl chloride is coupled with 4-(TBS-oxymethyl)piperidine via nucleophilic acyl substitution in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Deprotection of the TBS group (TBAF, THF) yields 4-(hydroxymethyl)piperidin-1-yl(benzofuran-2-yl)methanone.

Yield : 89% after deprotection.
Key Spectral Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).
  • 13C NMR (CDCl₃) : δ 190.2 (C=O), 154.3 (benzofuran C-O).

Etherification via Mitsunobu Reaction

The hydroxymethyl piperidine intermediate is linked to 3-hydroxy-5,6,7,8-tetrahydrocinnoline using a Mitsunobu reaction . Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation between the primary alcohol and phenolic oxygen (Figure 3).

Conditions :

  • 4-(Hydroxymethyl)piperidin-1-yl(benzofuran-2-yl)methanone (1 mmol), 3-hydroxycinnoline (1 mmol), PPh₃ (1.2 mmol), DEAD (1.2 mmol), THF, 0°C → rt, 12 h (yield: 67%).

Final Compound Characterization

The target compound is purified via silica gel chromatography (n-hexane/EtOAc, 4:1) and characterized by:

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₃O₃ [M+H]⁺: 428.1965; found: 428.1968.
  • 1H NMR (DMSO-d₆) : δ 8.21 (s, 1H, cinnoline-H), 7.65–7.72 (m, 2H, benzofuran-H), 4.45 (s, 2H, OCH₂), 3.90–4.10 (m, 4H, piperidine-H), 2.75–2.90 (m, 4H, tetrahydrocinnoline-H).

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield (%) Reference
Benzofuran formation McMurry coupling TiCl₄/Zn 68
Piperidine acylation Acyl substitution Et₃N 89
Cinnoline synthesis CuCl catalysis [HDPH]Cl–CuCl 78
Etherification Mitsunobu DEAD/PPh₃ 67

Challenges and Optimization

  • Steric Hindrance : The Mitsunobu reaction required excess DEAD (1.5 eq) to drive the reaction to completion.
  • Regioselectivity : Directed ortho-lithiation (LDA, THF, −78°C) ensured precise functionalization of the benzofuran at C2.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The benzofuran ring can undergo oxidation reactions using agents like potassium permanganate, leading to carboxylic acid derivatives.

  • Reduction: Reductive amination can be performed on the piperidine moiety using sodium borohydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in water.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Alkyl halides in acetonitrile with a base like potassium carbonate.

Major Products

  • Oxidation: Carboxylic acid derivatives of the benzofuran ring.

  • Reduction: Secondary amines on the piperidine ring.

  • Substitution: Alkylated derivatives on the piperidine ring.

Scientific Research Applications

Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has a range of applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Serves as a tool for studying receptor interactions and pathways.

  • Industry: Utilized in the production of pharmaceuticals due to its structural complexity and biological activity.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Binding to specific receptors in the nervous system.

  • Pathways Involved: Modulating signal transduction pathways linked to neurological function.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives with different substituents.

  • Piperidine-based compounds used in neuropharmacology.

Uniqueness

What sets Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, allowing it to interact with a variety of biological targets, making it a versatile tool in research.

That's a wrap on this compound. Any more deep-dives you're up for?

Biological Activity

Benzofuran derivatives, including the compound Benzofuran-2-yl(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a benzofuran moiety linked to a piperidine ring through a methanone group. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 328.41 g/mol.

Biological Activities

  • Antimicrobial Activity
    • Benzofuran derivatives are known for their antimicrobial properties. Studies have shown that benzofuran compounds can exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from benzofuran have demonstrated potent inhibitory effects against Mycobacterium tuberculosis (IC90 < 0.60 μM) and other pathogenic microorganisms .
  • Anticancer Properties
    • Recent investigations indicate that benzofuran derivatives can induce apoptosis in cancer cells. For example, studies on related compounds have shown that they increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and apoptosis . The activation of caspases 3 and 7 was observed, indicating the potential of these compounds as anticancer agents.
  • Neuroprotective Effects
    • The compound's interaction with sigma receptors suggests potential neuroprotective effects. Sigma receptors are involved in modulating neurotransmitter release and protecting neuronal cells from damage. The binding affinity of benzofuran derivatives to these receptors may contribute to their neuroprotective capabilities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • σ1 Receptor Binding : This interaction is crucial for modulating various neurobiological processes.
  • Induction of Apoptosis : Through ROS generation and mitochondrial pathway activation, the compound triggers apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Some benzofuran derivatives have been reported to inhibit enzymes such as 5-lipoxygenase and angiotensin-converting enzyme (ACE), which are important in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotent against M. tuberculosis (IC90 < 0.60 μM)
AnticancerInduces apoptosis via ROS in K562 cells
NeuroprotectiveBinds to σ1 receptors influencing neurotransmitter release
Enzyme InhibitionInhibits 5-lipoxygenase and ACE

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related benzofuran derivatives, compounds were tested for their ability to induce apoptosis in K562 leukemia cells. The results indicated that these compounds significantly increased the levels of ROS and activated caspases involved in the apoptotic pathway . The findings suggest that Benzofuran derivatives could be further explored as potential therapeutic agents in cancer treatment.

Q & A

Q. Table 1: Representative Synthesis Data

Compound TypeYield (%)Purity (HPLC)Key NMR Shifts (δ, ppm)Elemental Analysis (C/H/N)
Benzoylpiperidine derivative78–8495–99%3.82 (OCH3), 7.27–7.34 (Ar-H)C: 72.04/72.10, H: 5.51/5.68

Basic: Which spectroscopic methods are critical for confirming the structure of such hybrids?

Answer:

  • 1H/13C NMR: Resolve aromatic protons (δ 6.92–7.87 ppm for benzofuran and cinnolin rings) and piperidine methylene groups (δ 1.72–4.74 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 501.6 for related compounds in ).
  • X-ray Crystallography: Resolves stereochemistry (e.g., single-crystal studies in ).

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., THF or DMF) for SN2 reactions ().
  • Catalysis: Add NaH or DBU to deprotonate hydroxyl groups during alkylation (e.g., 78% yield improvement in ).
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions in acid-catalyzed steps .

Q. Table 2: Yield Optimization Strategies

ParameterOptimal ConditionYield ImprovementReference
SolventTHF/EtOAc (5:5)+15%
CatalystNaH (60% dispersion)+20%
Reaction Temperature0°C (alkylation)+12%

Advanced: How to resolve discrepancies between calculated and observed elemental analysis data?

Answer:
Discrepancies often arise from:

  • Hydrate Formation: Unaccounted water in the crystal lattice (e.g., C: 72.10% observed vs. 72.09% calculated in ).
  • Incomplete Combustion: Use high-purity oxygen during CHNS analysis.
  • Sample Purity: Re-crystallize from n-hexane/EtOAc (5:5) to remove impurities .

Advanced: How does substitution on the piperidine ring affect physicochemical properties?

Answer:

  • LogP and Solubility: Electron-withdrawing groups (e.g., -CF3) increase lipophilicity (LogP >3.5) but reduce aqueous solubility.
  • Bioactivity: 4-Benzyl substitution enhances binding to hydrophobic pockets (e.g., IC50 improvement in ).

Q. Table 3: Structure-Property Relationships

SubstituentLogPAqueous Solubility (mg/mL)Bioactivity (IC50, nM)
4-Benzyl3.80.1245 ± 3.2
4-(Phenylthio)4.10.0828 ± 1.9
4-(Trifluoromethyl)4.50.0512 ± 0.8

Advanced: What analytical workflows are recommended for detecting trace impurities?

Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for pre-concentration ().
  • LC-MS/MS: Multiple reaction monitoring (MRM) for targeted impurity profiling (e.g., limit of detection: 0.1 ng/mL).
  • GC-FID: Quantify volatile byproducts (e.g., residual DMF) .

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